BAY-958

Descripción

Propiedades

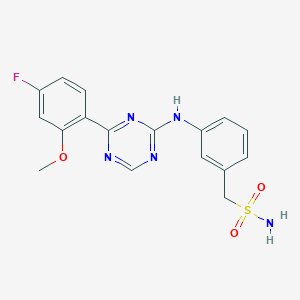

Fórmula molecular |

C17H16FN5O3S |

|---|---|

Peso molecular |

389.4 g/mol |

Nombre IUPAC |

[3-[[4-(4-fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl]amino]phenyl]methanesulfonamide |

InChI |

InChI=1S/C17H16FN5O3S/c1-26-15-8-12(18)5-6-14(15)16-20-10-21-17(23-16)22-13-4-2-3-11(7-13)9-27(19,24)25/h2-8,10H,9H2,1H3,(H2,19,24,25)(H,20,21,22,23) |

Clave InChI |

MGCPJSMHKDVTGW-UHFFFAOYSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BAY-958; BAY 958; BAY958; |

Origen del producto |

United States |

Foundational & Exploratory

BAY-958: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-958 is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex, specifically targeting Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its mechanism of action centers on the suppression of transcriptional elongation of key oncogenes and anti-apoptotic proteins, leading to anti-proliferative effects in cancer cells. While this compound demonstrated promising preclinical efficacy, its suboptimal physicochemical and pharmacokinetic properties led to its development as a lead compound for the clinical candidate atuveciclib (BAY 1143572).[1][3][4] This guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental context of this compound in cancer research.

Core Mechanism of Action: Inhibition of CDK9 and Transcriptional Regulation

The primary mechanism of action of this compound is the potent and selective inhibition of CDK9, a key component of the P-TEFb complex.[1][5] In cancer, the dysregulation of transcription is a common driver of malignant growth, and CDK9 plays a crucial role in this process.[6]

The P-TEFb complex, which also includes Cyclin T1, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[5] This phosphorylation event is critical for the transition from transcription initiation to productive elongation, allowing for the synthesis of full-length messenger RNA (mRNA) transcripts of various genes, including many that are vital for cancer cell survival and proliferation.[3][6]

By inhibiting the kinase activity of CDK9, this compound prevents the phosphorylation of the RNAPII CTD.[3] This action leads to a downstream cascade of events:

-

Downregulation of Anti-Apoptotic Proteins: The transcription of key survival proteins, such as Mcl-1, is suppressed.

-

Repression of Oncogenes: The expression of critical oncogenes, like MYC, which are often overexpressed in cancer and drive cell proliferation, is reduced.[6]

-

Induction of Apoptosis: The combined effect of downregulating survival signals and oncogenic drivers ultimately leads to programmed cell death (apoptosis) in cancer cells.

Signaling Pathway Diagram

References

- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress in targeting mitotic kinases in PDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

BAY-958: A Selective CDK9 Inhibitor for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][2][3] This action releases RNAPII from promoter-proximal pausing, a crucial step for the productive elongation of mRNA transcripts of many proto-oncogenes and survival proteins, such as MYC and MCL-1, which are frequently overexpressed in cancer cells.[4] Dysregulation of CDK9 activity is implicated in the pathogenesis of various hematological and solid malignancies.[5][6] BAY-958 is a potent and selective inhibitor of CDK9, serving as a valuable chemical probe and a lead compound for the development of clinical candidates.[1][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of the kinase activity of CDK9. As a triazine derivative, this compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of CDK9.[7][8] This binding prevents the transfer of phosphate from ATP to CDK9 substrates. The primary substrate of the CDK9/cyclin T1 complex (P-TEFb) is the Serine 2 (Ser2) residue within the heptapeptide repeat (YSPTSPS) of the RNAPII CTD.[2] Phosphorylation of Ser2 is a critical signal for the transition from transcription initiation to productive elongation.[2] By inhibiting CDK9-mediated Ser2 phosphorylation, this compound effectively stalls RNAPII, leading to a global downregulation of transcription, particularly of genes with short half-lives, including key oncogenes and anti-apoptotic proteins.[4] This ultimately results in the induction of apoptosis in cancer cells that are dependent on the continuous high-level expression of these survival factors.

Biochemical and Cellular Activity

This compound is a potent inhibitor of CDK9 with high selectivity against other cyclin-dependent kinases. Its efficacy has been demonstrated in various biochemical and cellular assays.

Quantitative Data Summary

| Parameter | Value | Assay System | Reference |

| Biochemical Activity | |||

| IC50 CDK9/CycT1 | 11 nM | In-house kinase panel | [7] |

| IC50 CDK9/CycT1 | 5 nM | Millipore KinaseProfiler™ | [7] |

| Selectivity vs. CDK2 (ratio of IC50s) | 98 | In-house kinase panel | [7] |

| Selectivity vs. other CDKs (ratio of IC50s) | >90 | Millipore KinaseProfiler™ | [7] |

| Antiproliferative Activity | |||

| IC50 HeLa cells | 1000 nM | 96h incubation, crystal violet staining | [7][9] |

| IC50 MOLM-13 cells | 280 nM | Not specified | [7][9] |

| Pharmacokinetic Properties (Rat) | |||

| Aqueous Solubility (pH 6.5) | 11 mg/L | Not specified | [7] |

| Permeability (Papp A→B) | 22 nm/s | Caco-2 cells | [7] |

| Efflux Ratio | 15 | Caco-2 cells | [7] |

| Blood Clearance (CLb) | 0.5 L/h/kg | In vivo rat study | [7] |

| Volume of Distribution (Vss) | 1.4 L/kg | In vivo rat study | [7] |

| Half-life (t1/2) | 0.7 h | In vivo rat study | [7] |

| Bioavailability (oral) | 10% | In vivo rat study | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of CDK9 inhibitors like this compound.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of this compound against CDK9.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

TR-FRET Kinase Assay Kit (e.g., Adapta™ Universal Kinase Assay Kit)

-

ATP

-

Peptide substrate (e.g., Cdk7/9tide)

-

Europium-labeled anti-ADP antibody

-

Alexa Fluor® 647 labeled ADP tracer

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well low-volume plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare a serial dilution of this compound in 100% DMSO.

-

Further dilute the compound in assay buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the assay wells.

-

Prepare a 2x kinase/substrate solution containing CDK9/Cyclin T1 and the peptide substrate in assay buffer.

-

Add 5 µL of the kinase/substrate solution to the wells.

-

Prepare a 2x ATP solution in assay buffer.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP solution to the wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of the TR-FRET detection solution containing the Eu-anti-ADP antibody and the Alexa Fluor® 647-ADP tracer in EDTA-containing buffer.

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

-

Measure the TR-FRET signal on a plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT/Crystal Violet)

This protocol outlines the procedure for determining the antiproliferative activity of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MOLM-13)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Crystal Violet staining solution

-

Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure (MTT Assay):

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of RNAPII Phosphorylation

This protocol is for detecting the phosphorylation of RNA Polymerase II at Serine 2, a direct downstream target of CDK9.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-RNA Polymerase II (Ser2)

-

Total RNA Polymerase II

-

MCL-1

-

MYC

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured cancer cells with various concentrations of this compound for a specified duration (e.g., 4-24 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for tumor implantation

-

This compound hydrochloride formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound hydrochloride (e.g., 30 or 40 mg/kg) or vehicle control orally, once daily.[7]

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Continue treatment for a predetermined period (e.g., 2-4 weeks).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

-

Calculate the treatment-to-control (T/C) ratio to assess tumor growth inhibition.

Conclusion

This compound is a potent and selective CDK9 inhibitor that has served as a valuable research tool and a foundational lead structure for the development of clinical-stage compounds. Its mechanism of action, centered on the inhibition of transcriptional elongation, provides a strong rationale for its use in cancers addicted to the overexpression of short-lived oncoproteins. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of this compound and other novel CDK9 inhibitors, facilitating further research and development in this promising area of oncology. While this compound itself exhibited suboptimal physicochemical properties for clinical development, the insights gained from its characterization have been instrumental in advancing the field of CDK9-targeted cancer therapy.[9]

References

- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. genecards.org [genecards.org]

- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Target Profile and Kinase Selectivity of BAY-958

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-958 is a potent and highly selective inhibitor of the positive transcription elongation factor b (PTEFb), a heterodimer of cyclin-dependent kinase 9 (CDK9) and a cyclin T partner.[1][2][3][4] As a critical regulator of transcriptional elongation, the inhibition of CDK9 presents a promising therapeutic strategy in oncology.[1][3][4] This technical guide provides a comprehensive overview of the target profile and kinase selectivity of this compound, a key lead compound in the development of clinical PTEFb/CDK9 inhibitors.[1][2][3][4] Detailed quantitative data on its inhibitory activity, a thorough description of the experimental protocols used for its characterization, and visualizations of the relevant signaling pathway and experimental workflows are presented to offer a complete resource for researchers in the field.

Target Profile of this compound

This compound was identified as a potent inhibitor of PTEFb/CDK9 with excellent selectivity, particularly within the cyclin-dependent kinase (CDK) family.[1][2] Its primary mechanism of action is the inhibition of the kinase activity of CDK9, which is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in the transition from transcription initiation to productive elongation.[1]

In Vitro Potency

The inhibitory potency of this compound against CDK9/CycT1 was determined through in-house biochemical assays and further confirmed by the Merck Millipore KinaseProfiler™ service. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for its primary target.

| Target | Assay Type | IC50 (nM) | Reference |

| CDK9/CycT1 | In-house kinase panel | 11 | [2] |

| CDK9/CycT1 | Millipore panel | 5 | [2] |

Cellular Activity

This compound has demonstrated antiproliferative activity in various cancer cell lines, consistent with its mechanism of inhibiting transcription.

| Cell Line | IC50 (nM) | Reference |

| HeLa | 1000 | [2] |

| MOLM-13 | 280 | [2] |

Kinase Selectivity Profile

A hallmark of this compound is its high degree of selectivity for CDK9 over other kinases, a critical attribute for minimizing off-target effects. This selectivity was established through comprehensive profiling against a panel of kinases.

Selectivity within the CDK Family

This compound exhibits remarkable selectivity for CDK9 even when compared to closely related CDKs, such as CDK2.

| Kinase Comparison | Selectivity (Fold) | Reference |

| CDK2 vs CDK9 | 98 | [2] |

| Other CDKs vs CDK9 | >90 | [2] |

Broad Kinase Panel Profiling

The selectivity of this compound was further assessed in a broad kinase panel, the Merck Millipore KinaseProfiler™, confirming its focused activity against CDK9. While the complete list of kinases tested is extensive, the data underscores the high selectivity of the compound.

Experimental Protocols

The following sections describe the likely methodologies employed to determine the target profile and kinase selectivity of this compound, based on standard industry practices and the information available in the cited literature.

In Vitro Kinase Inhibition Assay (In-house)

This protocol outlines a typical biochemical assay to determine the IC50 value of an inhibitor against a specific kinase.

Objective: To measure the concentration-dependent inhibition of a specific kinase by a test compound.

Materials:

-

Recombinant human CDK9/CycT1 enzyme

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

-

[γ-33P]ATP (radiolabeled ATP)

-

Test compound (this compound) serially diluted in DMSO

-

96-well or 384-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

-

In a microplate, add the kinase reaction buffer.

-

Add the recombinant CDK9/CycT1 enzyme to each well.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-33P]ATP. The ATP concentration is typically at or near the Km for the kinase.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will be washed away.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

-

Dry the filter plate and add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Merck Millipore KinaseProfiler™ Service

This is a commercially available service that provides rapid and accurate profiling of compounds against a large panel of kinases. The exact proprietary protocols are not publicly detailed, but they are generally based on well-established methods such as radiometric assays (similar to the one described above) or mobility shift assays.

General Workflow:

-

Compound Submission: The client provides the test compound (this compound) at a specified concentration.

-

Assay Performance: Merck Millipore performs the kinase assays using their validated protocols. This typically involves incubating the compound with a panel of recombinant kinases in the presence of a suitable substrate and ATP.

-

Data Analysis: The activity of each kinase in the presence of the compound is measured and compared to a control. The results are typically reported as percent inhibition.

-

Reporting: A comprehensive report detailing the selectivity profile of the compound is provided to the client.

Mandatory Visualizations

PTEFb/CDK9 Signaling Pathway

Caption: The PTEFb/CDK9 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

References

- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BAY-958 in Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-958 is a potent and highly selective small molecule inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (T1, T2, or K). By targeting the ATP-binding pocket of CDK9, this compound effectively abrogates the kinase activity of P-TEFb, a critical regulator of transcriptional elongation. This inhibition leads to a global downregulation of transcription, particularly affecting genes with short-lived mRNA transcripts, including many oncogenes and anti-apoptotic proteins. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Introduction to this compound and Transcriptional Regulation

Transcriptional dysregulation is a hallmark of many diseases, including cancer. The transition of RNA Polymerase II (Pol II) from promoter-proximal pausing to productive elongation is a key control point in gene expression. This process is orchestrated by the P-TEFb complex. Upon recruitment to gene promoters, P-TEFb phosphorylates the C-terminal domain (CTD) of Pol II at Serine 2, as well as negative elongation factors such as DSIF and NELF. This cascade of phosphorylation events releases Pol II from its paused state, allowing for rapid and efficient transcript elongation.

This compound was developed as a potent and selective inhibitor of CDK9, the catalytic subunit of P-TEFb.[1][2] Its high selectivity, even within the CDK family, makes it a valuable tool for studying the specific roles of CDK9 in transcriptional regulation and as a lead compound for the development of therapeutic agents.[1] Indeed, optimization of this compound led to the development of Atuveciclib (BAY 1143572), a clinical candidate for the treatment of cancer.[1]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of CDK9.[1] By occupying this pocket, this compound prevents the transfer of a phosphate group from ATP to CDK9's substrates. This leads to a series of downstream effects that collectively suppress transcriptional elongation.

Inhibition of P-TEFb Kinase Activity

The direct consequence of this compound binding to CDK9 is the inhibition of P-TEFb's kinase activity. This prevents the phosphorylation of key substrates involved in transcriptional elongation.

Downstream Effects on Transcriptional Machinery

-

RNA Polymerase II: Inhibition of CDK9 by this compound prevents the phosphorylation of the Pol II CTD at Serine 2. This phosphorylation is essential for the recruitment of elongation and RNA processing factors, and its absence leads to the stalling of Pol II at the promoter-proximal region.

-

Negative Elongation Factors: P-TEFb also phosphorylates and inactivates negative elongation factors like DSIF (DRB-Sensitivity Inducing Factor) and NELF (Negative Elongation Factor), which are responsible for maintaining the paused state of Pol II. This compound-mediated inhibition of CDK9 prevents the inactivation of these factors, further contributing to transcriptional pausing.

The net result of these actions is a global decrease in the output of mature mRNA transcripts, with a particularly pronounced effect on genes that are highly dependent on continuous transcriptional activity, such as oncogenes like MYC and anti-apoptotic proteins like MCL1.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound and its optimized successor, Atuveciclib.

| Compound | Target | IC50 (nM) | Selectivity vs. CDK2 | Reference |

| This compound | CDK9/CycT1 | 11 | 98-fold | [1] |

| Atuveciclib (BAY 1143572) | CDK9/CycT1 | 13 | >100-fold | [1] |

Table 1: In Vitro Kinase Inhibitory Activity. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

| Compound | Cell Line | IC50 (nM) | Cancer Type | Reference |

| This compound | HeLa | 1000 | Cervical Cancer | [1] |

| This compound | MOLM-13 | 280 | Acute Myeloid Leukemia | [1] |

| Atuveciclib (BAY 1143572) | HeLa | 920 | Cervical Cancer | [1] |

| Atuveciclib (BAY 1143572) | MOLM-13 | 310 | Acute Myeloid Leukemia | [1] |

Table 2: In Vitro Antiproliferative Activity. IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.

| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |

| This compound hydrochloride | MOLM-13 (mouse) | 30-40 mg/kg, daily, oral | Marked inhibition | [1] |

Table 3: In Vivo Antitumor Efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the transcriptional regulation pathway targeted by this compound and a typical workflow for evaluating such an inhibitor.

Caption: Signaling pathway of P-TEFb-mediated transcriptional elongation and its inhibition by this compound.

References

Unveiling the Cellular Impact of BAY-958: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

December 7, 2025

Abstract

BAY-958 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex. By targeting CDK9, this compound effectively disrupts the transcriptional machinery of cancer cells, leading to the downregulation of critical survival proteins and the induction of apoptosis. This in-depth technical guide provides a comprehensive overview of the cellular pathways affected by this compound, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory and anti-proliferative activities. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively investigate and utilize this promising therapeutic agent.

Core Mechanism of Action: Inhibition of Transcriptional Elongation

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the P-TEFb complex. P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at the Serine 2 position (p-Ser2). This phosphorylation event is essential for the release of paused RNA Pol II from the promoter region of genes, allowing for the synthesis of full-length messenger RNA (mRNA) transcripts.

This compound binds to the ATP-binding pocket of CDK9, preventing the transfer of phosphate to its substrates. This inhibition of CDK9 kinase activity leads to a global reduction in RNA Pol II Ser2 phosphorylation, causing a widespread stall in transcriptional elongation. Cancer cells are particularly sensitive to this mode of action due to their high transcriptional demand and reliance on the continuous expression of short-lived oncoproteins and anti-apoptotic factors.

Figure 1: Core mechanism of this compound action on transcription.

Affected Cellular Pathways

The inhibition of CDK9 by this compound initiates a cascade of downstream cellular events, primarily stemming from the suppression of key gene transcription.

Downregulation of Oncogenic Transcription Factors

A primary consequence of this compound treatment is the rapid downregulation of transcripts with short half-lives, many of which encode for potent oncoproteins. A notable example is the MYC proto-oncogene, a master regulator of cell proliferation, growth, and metabolism. By inhibiting MYC transcription, this compound effectively curbs a central driver of tumorigenesis.

Induction of Apoptosis

Cancer cells often evade programmed cell death, or apoptosis, through the overexpression of anti-apoptotic proteins. Mcl-1, a member of the Bcl-2 family, is a critical survival factor in many malignancies and is characterized by its rapid turnover. The transcription of the MCL1 gene is highly dependent on active transcriptional elongation. Consequently, this compound treatment leads to a swift depletion of Mcl-1 protein levels, tipping the cellular balance towards apoptosis. This is a key mechanism by which this compound exerts its anti-tumor effects.

Impact on the PI3K/AKT Signaling Pathway

Evidence suggests that CDK9 inhibition can also modulate the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. While the precise mechanisms are still under investigation, it is hypothesized that the downregulation of key transcriptional targets by this compound may indirectly lead to a reduction in the phosphorylation and activation of key components of the PI3K/AKT pathway.

Attenuation of Androgen Receptor Signaling

In prostate cancer, the androgen receptor (AR) is a key driver of disease progression. CDK9 has been shown to phosphorylate and enhance the transcriptional activity of the AR. By inhibiting CDK9, this compound can suppress the expression of AR target genes, offering a therapeutic strategy for castration-resistant prostate cancer.

Figure 2: Overview of cellular pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.

| Target Kinase | IC50 (nM) | Selectivity vs. CDK9 |

| CDK9/CycT1 | 5 - 11 | - |

| CDK1/CycB | >900 | >80-fold |

| CDK2/CycA | >900 | >80-fold |

| CDK4/CycD1 | >900 | >80-fold |

| CDK5/p25 | >900 | >80-fold |

| CDK6/CycD3 | >900 | >80-fold |

| CDK7/CycH/MAT1 | >900 | >80-fold |

| Table 1: In vitro kinase inhibitory activity of this compound. |

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | ~1000 |

| MOLM-13 | Acute Myeloid Leukemia | ~280 |

| Table 2: Anti-proliferative activity of this compound in cancer cell lines. |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro CDK9 Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of this compound against the CDK9/Cyclin T1 complex.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Biotinylated peptide substrate (e.g., a peptide containing the RNA Pol II CTD consensus sequence)

-

ATP

-

Europium-labeled anti-phospho-substrate antibody (Donor)

-

Streptavidin-conjugated fluorophore (Acceptor)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well low-volume plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the assay plate.

-

Add the CDK9/Cyclin T1 enzyme to all wells except for the negative control wells.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Europium-labeled antibody and Streptavidin-conjugated fluorophore).

-

Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (Crystal Violet)

This protocol outlines a crystal violet staining method to assess the anti-proliferative effects of this compound on adherent cancer cell lines.

Materials:

-

Adherent cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

-

Methanol

-

Solubilization solution (e.g., 1% SDS in PBS)

-

96-well cell culture plates

-

Plate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period and incubate overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired duration (e.g., 72-96 hours).

-

Gently wash the cells with PBS to remove dead, non-adherent cells.

-

Fix the cells by adding methanol to each well and incubating for 15 minutes at room temperature.

-

Remove the methanol and air-dry the plate.

-

Stain the cells with the crystal violet solution for 20 minutes at room temperature.

-

Wash the plate thoroughly with water to remove excess stain and allow the plate to air-dry.

-

Solubilize the stain by adding the solubilization solution to each well and incubating on a shaker for 15 minutes.

-

Measure the absorbance at ~570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blotting for Downstream Target Modulation

This protocol describes the use of Western blotting to detect changes in the phosphorylation of RNA Polymerase II and the expression levels of MYC and Mcl-1 in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-RNA Polymerase II (Ser2)

-

Anti-RNA Polymerase II (total)

-

Anti-MYC

-

Anti-Mcl-1

-

Anti-β-actin or anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Figure 3: General experimental workflow for this compound characterization.

Conclusion

This compound is a selective and potent inhibitor of CDK9 that demonstrates significant anti-proliferative activity in cancer cells. Its mechanism of action, centered on the inhibition of transcriptional elongation, leads to the downregulation of key oncogenes and anti-apoptotic proteins, ultimately inducing apoptosis. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for the development of novel cancer therapies targeting transcriptional addiction.

BAY-958: An In-Depth Technical Guide for Basic Research in Cell Cycle Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-958 is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a heterodimer of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (T1, T2a, T2b, or K).[1][2] The P-TEFb complex plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), thereby promoting the transition from transcription initiation to productive elongation.[3] Dysregulation of CDK9 activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][4] this compound emerged from a drug discovery program as a lead compound with strong antiproliferative activity in cancer cell lines.[2][5] However, due to suboptimal physicochemical and pharmacokinetic properties, it was not advanced into clinical development.[2] Instead, it served as the foundation for the development of the clinical candidate atuveciclib (BAY 1143572).[2][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use in basic research.

Core Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Platform | Reference |

| CDK9/CycT1 | 11 | In-house kinase panel | [2] |

| CDK9/CycT1 | 5 | Millipore panel | [2] |

| CDK2 | >1000 | In-house kinase panel | [2] |

Table 2: Antiproliferative Activity of this compound

| Cell Line | IC50 (nM) | Cancer Type | Reference |

| HeLa | 1000 | Cervical Cancer | [2][5] |

| MOLM-13 | 280 | Acute Myeloid Leukemia | [2][5] |

Table 3: In Vivo Efficacy of this compound Hydrochloride in a Mouse Xenograft Model

| Treatment Group | Dosage | Treatment-to-Control (T/C) Ratio | Body Weight Change | Reference |

| This compound HCl | 30 mg/kg (daily, oral) | 0.16 | < 10% | [2] |

| This compound HCl | 40 mg/kg (daily, oral) | 0.12 | < 10% | [2] |

Table 4: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Unit | Reference |

| Blood Clearance (CLb) | 0.5 | L h⁻¹ kg⁻¹ | [2] |

| Volume of Distribution (Vss) | 1.4 | L kg⁻¹ | [2] |

| Half-life (t1/2) | 0.7 | h | [2] |

| Oral Bioavailability | 10 | % | [2] |

Signaling Pathways and Experimental Workflows

PTEFb/CDK9 Signaling Pathway and Mechanism of this compound Action

The diagram below illustrates the central role of the P-TEFb (CDK9/Cyclin T) complex in transcriptional elongation and how this compound exerts its inhibitory effect.

Caption: Mechanism of this compound inhibition of the P-TEFb/CDK9 signaling pathway.

General Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the in vitro potency of this compound against CDK9.

Caption: Workflow for an in vitro CDK9 kinase inhibition assay.

Experimental Workflow for Cell Proliferation (MTT) Assay

This diagram details the steps involved in assessing the antiproliferative effects of this compound on cancer cell lines.

Caption: Workflow for a cell proliferation MTT assay.

Workflow for a MOLM-13 Xenograft Mouse Model

The following diagram illustrates the key stages of an in vivo efficacy study using a MOLM-13 xenograft model.

Caption: Workflow for a MOLM-13 mouse xenograft study.

Detailed Experimental Protocols

In Vitro CDK9/Cyclin T1 Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the CDK9/Cyclin T1 complex.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme (e.g., from SignalChem)

-

Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Peptide substrate (e.g., a biotinylated peptide derived from the RNAPII CTD)

-

ATP

-

This compound

-

DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well microplates

-

Multichannel pipettes and reagent reservoirs

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in DMSO (e.g., 11-point, 3-fold dilutions). Further dilute these in Kinase Buffer to achieve the desired final assay concentrations.

-

Reagent Preparation: Prepare the kinase reaction mixture containing CDK9/Cyclin T1 enzyme and the peptide substrate in Kinase Buffer. Prepare the ATP solution in Kinase Buffer.

-

Assay Plate Setup: To the wells of a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (for vehicle control).

-

Kinase Reaction Initiation: Add 2.5 µL of the kinase/substrate mixture to each well. Initiate the kinase reaction by adding 5 µL of the ATP solution. The final reaction volume is 10 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT-based)

Objective: To determine the IC50 of this compound on the proliferation of HeLa and MOLM-13 cells.

Materials:

-

HeLa and MOLM-13 cell lines

-

Complete culture medium (e.g., DMEM for HeLa, RPMI-1640 for MOLM-13, both supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

For HeLa (adherent cells): Trypsinize and resuspend cells in complete medium. Seed 5,000 cells per well in 100 µL of medium in a 96-well plate. Allow cells to adhere overnight.

-

For MOLM-13 (suspension cells): Resuspend cells in complete medium and seed 10,000 cells per well in 100 µL of medium in a 96-well plate.

-

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. Add 100 µL of the diluted compound to the respective wells (final volume 200 µL). Include wells with vehicle (DMSO) as a control.

-

Incubation: Incubate the plates for 96 hours at 37°C in a humidified 5% CO₂ incubator.[2]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization:

-

For HeLa: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well.

-

For MOLM-13: Add 100 µL of solubilization buffer to each well.

-

-

Incubation: Incubate the plates at room temperature in the dark for 2-4 hours, or until the purple formazan crystals are completely dissolved. Gentle shaking can aid dissolution.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value using a non-linear regression analysis.

MOLM-13 Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Materials:

-

MOLM-13 cells

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old)

-

Matrigel (optional, can improve tumor take rate)

-

This compound hydrochloride

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers

-

Animal balance

-

Appropriate caging and husbandry supplies

Procedure:

-

Cell Preparation and Implantation:

-

Harvest MOLM-13 cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL.

-

(Optional) Mix the cell suspension 1:1 with Matrigel.

-

Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Randomization and Treatment:

-

When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.

-

Prepare the dosing solution of this compound hydrochloride in the vehicle.

-

Administer this compound hydrochloride orally (e.g., by gavage) at the desired doses (e.g., 30 or 40 mg/kg) daily.[2] The control group receives the vehicle only.

-

-

In-life Monitoring:

-

Continue to measure tumor volumes and body weights 2-3 times per week.

-

Monitor the overall health and behavior of the mice daily.

-

-

Study Endpoint and Analysis:

-

The study may be terminated when the tumors in the control group reach a predetermined size, or based on other ethical considerations.

-

At the end of the study, euthanize the mice and excise the tumors. Tumor weights can be recorded.

-

Calculate the treatment-to-control (T/C) ratio to assess efficacy. A T/C ratio of < 0.42 is generally considered significant antitumor activity.

-

Analyze the data for statistical significance between the treatment and control groups.

-

Conclusion

This compound, while not a clinical candidate itself, remains a valuable tool for basic research into the role of CDK9 in cell cycle control and cancer biology. Its high potency and selectivity for CDK9 make it an excellent probe for elucidating the downstream effects of P-TEFb inhibition. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting, enabling further investigation into the therapeutic potential of targeting transcriptional regulation in cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Preliminary Studies of BAY-958 in Hematological Malignancies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for BAY-958, a potent and selective inhibitor of Positive Transcription Elongation Factor b (PTEFb/CDK9), in the context of hematological malignancies. The information presented herein is compiled from early-stage studies and is intended to provide a foundational understanding of the compound's mechanism of action, in vitro and in vivo activity, and the experimental methodologies used in its initial evaluation.

Core Mechanism of Action: Inhibition of PTEFb/CDK9

This compound is a potent inhibitor of the Cyclin-Dependent Kinase 9 (CDK9), the catalytic subunit of PTEFb. In association with its regulatory partner, Cyclin T1, CDK9 plays a crucial role in the regulation of gene transcription. Specifically, PTEFb phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at the serine 2 position. This phosphorylation event is critical for the transition from transcription initiation to productive elongation, thereby enabling the synthesis of full-length messenger RNA (mRNA) transcripts.

In hematological malignancies, many cancer cells are dependent on the continuous and high-level expression of short-lived anti-apoptotic and pro-survival proteins, such as MYC and MCL1. The transcription of the genes encoding these proteins is highly reliant on functional PTEFb. By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a global suppression of transcription, particularly of genes with short-lived mRNA and protein products. This ultimately induces cell cycle arrest and apoptosis in cancer cells that are dependent on these oncogenic transcripts.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Source |

| CDK9/CycT1 | 11 | In-house kinase panel |

| CDK9/CycT1 | 5 | Millipore KinaseProfiler™ panel |

| CDK1/CycB | 690 | Millipore KinaseProfiler™ panel |

| CDK2/CycE | 470 | Millipore KinaseProfiler™ panel |

| CDK3/CycE | 570 | Millipore KinaseProfiler™ panel |

| CDK5/p35 | 800 | Millipore KinaseProfiler™ panel |

| CDK6/CycD3 | 4400 | Millipore KinaseProfiler™ panel |

| CDK7/CycH/MAT1 | >10,000 | Millipore KinaseProfiler™ panel |

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 280 |

| HeLa | Cervical Cancer | 1000 |

Table 3: In Vivo Efficacy of this compound Hydrochloride in a MOLM-13 Xenograft Model

| Treatment Group | Dose (mg/kg, daily oral) | Treatment/Control (T/C) Ratio |

| Vehicle Control | - | 1.00 |

| This compound HCl | 30 | 0.16 |

| This compound HCl | 40 | 0.12 |

Experimental Protocols

While detailed, step-by-step protocols for the specific studies on this compound are not publicly available, the following methodologies can be inferred based on standard practices in preclinical drug development.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of this compound against a panel of cyclin-dependent kinases was likely determined using a radiometric or luminescence-based in vitro kinase assay.

-

Reagents: Recombinant human kinase enzymes (e.g., CDK9/CycT1, CDK2/CycE), appropriate kinase-specific peptide or protein substrate, ATP (adenosine triphosphate), kinase buffer, and the test compound (this compound). For radiometric assays, [γ-³²P]ATP is used. For luminescence assays, a system like ADP-Glo™ can be employed which measures ADP production.

-

Procedure:

-

A reaction mixture is prepared containing the kinase, substrate, and kinase buffer in the wells of a microtiter plate.

-

This compound is added at various concentrations to the wells.

-

The kinase reaction is initiated by the addition of ATP (spiked with [γ-³²P]ATP for radiometric assays).

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, typically by the addition of a stop solution (e.g., phosphoric acid for radiometric assays).

-

For radiometric assays, the phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter. For luminescence assays, the amount of ADP produced is measured using a luminometer.

-

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound relative to a vehicle control. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (General Protocol)

The antiproliferative activity of this compound against cancer cell lines such as MOLM-13 was likely assessed using a cell viability assay.

-

Cell Culture: MOLM-13 cells, a human acute myeloid leukemia cell line, are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[1][2][3]

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density.

-

The cells are treated with a serial dilution of this compound or vehicle control.

-

The plates are incubated for a period of time, typically 72 hours.

-

A cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well.

-

The signal (luminescence or absorbance) is measured using a plate reader.

-

-

Data Analysis: The signal is proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model (General Protocol)

The antitumor efficacy of this compound was evaluated in a mouse xenograft model using the MOLM-13 human AML cell line.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: MOLM-13 cells are harvested, and a specific number of cells are injected subcutaneously or intravenously into the mice. For subcutaneous models, tumors are allowed to grow to a palpable size.

-

Treatment: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. This compound hydrochloride is administered orally at specified doses (e.g., 30 and 40 mg/kg) daily. The control group receives a vehicle solution.

-

Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume of the treated groups to the control group. The Treatment/Control (T/C) ratio is a common metric, where a lower ratio indicates higher efficacy.

Visualizations

PTEFb/CDK9 Signaling Pathway and Inhibition by this compound

Caption: Inhibition of the PTEFb/CDK9 signaling pathway by this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: General workflow for a xenograft efficacy study.

References

Methodological & Application

Application Notes and Protocols for BAY-958 in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-958 is a potent and highly selective inhibitor of Positive Transcription Elongation Factor b (PTEFb), a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (T1, T2a, T2b, or K).[1][2][3] CDK9 is a key regulator of transcription elongation. Its dysregulation has been implicated in various cancers, making it a promising therapeutic target.[3] this compound demonstrates significant antiproliferative activity in various cancer cell lines, including HeLa and the acute myeloid leukemia (AML) cell line MOLM-13.[1][4] These application notes provide detailed protocols for in vitro studies using this compound to assess its effects on cancer cell viability and target engagement.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory and antiproliferative activities of this compound in key cancer cell lines.

| Parameter | Cell Line | Value | Treatment Duration | Reference |

| IC50 (CDK9/CycT1) | - | 5 nM | N/A (Biochemical Assay) | [4] |

| IC50 (CDK9/CycT1) | - | 11 nM | N/A (Biochemical Assay) | [4] |

| Antiproliferative IC50 | HeLa | 1000 nM (1.0 µM) | 96 hours | [4] |

| Antiproliferative IC50 | MOLM-13 | 280 nM | 96 hours | [4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK9 signaling pathway inhibited by this compound and a general experimental workflow for its in vitro characterization.

Experimental Protocols

Cell Culture

a. HeLa Cells (Adherent)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% GlutaMAX, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.

b. MOLM-13 Cells (Suspension)

-

Culture Medium: RPMI-1640 medium supplemented with 10-20% FBS and 1% penicillin/streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Maintain cell density between 0.4 x 10^6 and 2.0 x 10^6 cells/mL. Split the culture 1:2 to 1:3 every 2-3 days by adding fresh medium.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

HeLa or MOLM-13 cells

-

This compound

-

Appropriate cell culture medium

-

96-well opaque-walled plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

For HeLa cells, seed 2,000-5,000 cells per well in 100 µL of medium in a 96-well plate and allow them to attach overnight.

-

For MOLM-13 cells, seed 10,000-20,000 cells per well in 100 µL of medium in a 96-well plate.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Add the diluted compounds to the respective wells.

-

-

Incubation: Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the percentage of viable cells against the log of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

Western Blot Analysis for Target Engagement

This protocol is for assessing the levels of downstream markers of CDK9 activity, such as the phosphorylation of RNA Polymerase II (RNAPII) at Serine 2 (p-Ser2-RNAPII) and the expression of short-lived oncoproteins like c-Myc and Mcl-1.

Materials:

-

HeLa or MOLM-13 cells

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Ser2-RNAPII, anti-c-Myc, anti-Mcl-1, anti-β-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0, 100, 500, 1000 nM) for a specified time (e.g., 6, 12, or 24 hours).

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-Actin).

-

References

Application Notes and Protocols: Utilizing BAY-958 in a HeLa Cell Antiproliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-958 is a potent and highly selective inhibitor of the positive transcription elongation factor b (P-TEFb), a complex formed by cyclin-dependent kinase 9 (CDK9) and its cyclin partner (T1).[1][2][3] The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain of RNA Polymerase II (Pol II), as well as negative elongation factors, which releases Pol II from promoter-proximal pausing and allows for productive transcription elongation.[4][5][6][7][8] By inhibiting CDK9, this compound effectively suppresses the transcription of short-lived proteins that are crucial for cancer cell proliferation and survival. These application notes provide a comprehensive guide for utilizing this compound in an antiproliferation assay with the human cervical cancer cell line, HeLa.

Mechanism of Action of this compound

This compound exerts its antiproliferative effects by targeting the transcriptional machinery of cancer cells. The inhibition of CDK9 by this compound leads to a decrease in the phosphorylation of RNA Polymerase II at serine 2 (Ser2) of its C-terminal domain. This event, coupled with the reduced phosphorylation of the DRB sensitivity-inducing factor (DSIF) and the negative elongation factor (NELF), prevents the transition from abortive to productive transcription elongation.[4][5][6] Consequently, the expression of key oncogenes and survival proteins is downregulated, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of this compound action on transcriptional regulation.

Data Presentation

The antiproliferative activity of this compound against HeLa cells has been determined, with a reported half-maximal inhibitory concentration (IC50) of approximately 1000 nM (1 µM).[1][3] The following table summarizes this key quantitative data point.

| Compound | Cell Line | Assay Duration | IC50 (nM) |

| This compound | HeLa | 96 hours | 1000 |

Table 1: Antiproliferative Activity of this compound in HeLa Cells.[1]

To further characterize the antiproliferative effects of this compound, it is recommended to perform a dose-response and a time-course experiment. The data from these experiments can be presented as follows:

| This compound Concentration (nM) | Percent Inhibition (24h) | Percent Inhibition (48h) | Percent Inhibition (72h) |

| 0 (Vehicle Control) | 0 | 0 | 0 |

| 10 | |||

| 100 | |||

| 500 | |||

| 1000 | |||

| 5000 | |||

| 10000 |

Table 2: Representative Data Table for a Time-Course and Dose-Response Antiproliferation Assay of this compound on HeLa Cells.

Experimental Protocols

HeLa Cell Culture

Materials:

-

HeLa cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well plates

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Rapidly thaw a cryopreserved vial of HeLa cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.

-

Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin by adding 8 mL of complete growth medium. Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in fresh medium. Split the cells at a ratio of 1:5 to 1:10 into new flasks.

Antiproliferation Assay (MTT Assay)

Materials:

-

HeLa cells

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding: Harvest HeLa cells and perform a cell count. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percent viability against the logarithm of the drug concentration to determine the IC50 value.

Caption: Experimental workflow for the antiproliferation assay.

Conclusion

This compound is a valuable tool for investigating the role of transcriptional regulation in cancer cell proliferation. The protocols outlined in these application notes provide a robust framework for assessing the antiproliferative effects of this compound on HeLa cells. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of CDK9 inhibition.

References

- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BAY-958 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-958 is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex, specifically targeting Cyclin-Dependent Kinase 9 (CDK9).[1][2] The inhibition of CDK9-mediated phosphorylation of RNA Polymerase II leads to a blockage in transcriptional elongation, a process often exploited by cancer cells for the expression of key survival proteins and oncogenes.[3][4] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in mouse xenograft models, highlighting its potential as a therapeutic agent.[1] These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflow.

Mechanism of Action and Signaling Pathway

This compound functions by selectively inhibiting the kinase activity of CDK9, a core component of the P-TEFb complex. In normal and cancerous cells, P-TEFb plays a critical role in regulating gene transcription. After transcription initiation, RNA Polymerase II (Pol II) often pauses promoter-proximally. The P-TEFb complex, consisting of CDK9 and a cyclin partner (typically Cyclin T1), is recruited to release this pause. CDK9 phosphorylates the C-terminal domain (CTD) of RNA Pol II, as well as negative elongation factors like DSIF and NELF, leading to productive transcriptional elongation.[3][4] By inhibiting CDK9, this compound prevents this phosphorylation cascade, effectively stalling transcription of genes critical for cancer cell proliferation and survival.[1][3]

Data Presentation

The following tables summarize the in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | IC50 (nM) | Citation |

| CDK9/CycT1 Inhibition | (Biochemical Assay) | 5 | [1] |

| CDK1/CycB Inhibition | (Biochemical Assay) | 690 | [1] |

| CDK2/CycE Inhibition | (Biochemical Assay) | 470 | [1] |

| Anti-proliferative Activity | HeLa | 1000 | [1] |

| Anti-proliferative Activity | MOLM-13 | 280 | [1] |

Table 2: In Vivo Efficacy of this compound Hydrochloride in MOLM-13 Xenograft Model

| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Treatment-to-Control (T/C) Ratio | Body Weight Change | Citation |

| Vehicle Control | - | Oral | Daily | 1.00 | - | [1] |

| This compound HCl | 30 | Oral | Daily | 0.16 | < 10% | [1] |

| This compound HCl | 40 | Oral | Daily | 0.12 | < 10% | [1] |

Experimental Protocols

This section provides detailed protocols for the administration of this compound in a mouse xenograft model based on published studies.[1]

Experimental Workflow Diagram

Cell Culture and Preparation

-

Cell Line: Human Acute Myeloid Leukemia (AML) cell line, MOLM-13.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Harvesting:

-

Harvest MOLM-13 cells during the exponential growth phase.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in serum-free medium.

-

Determine cell viability using a trypan blue exclusion assay (viability should be >95%).

-

Adjust the cell concentration to 2 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Keep on ice.

-

Xenograft Model Establishment

-

Animal Model: Female athymic nude or NOD/SCID mice, 6-8 weeks old.

-

Implantation:

-

Anesthetize the mouse using isoflurane.

-

Inject 100 µL of the cell suspension (containing 1 x 10^6 MOLM-13 cells) subcutaneously into the right flank of each mouse.[2]

-

Monitor the mice for tumor growth.

-

Tumor Monitoring and Measurement

-

Frequency: Measure tumor dimensions twice weekly using digital calipers once tumors are palpable.[5]

-

Measurement:

-

Randomization: Once the average tumor volume reaches approximately 80-120 mm³, randomize the mice into treatment and control groups.[2]

Drug Preparation and Administration

-

Compound: this compound hydrochloride.

-